molecular formula C6H12N2O2 B13312855 N'-hydroxy-2-methyloxolane-2-carboximidamide

N'-hydroxy-2-methyloxolane-2-carboximidamide

Cat. No.: B13312855
M. Wt: 144.17 g/mol
InChI Key: FKRGDSBZOYGDIZ-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-methyloxolane-2-carboximidamide is a carboximidamide derivative characterized by a 2-methyloxolane (tetrahydrofuran) ring substituted with a hydroxyimino (-N-OH) group at the carboximidamide moiety. Its structure includes a five-membered oxolane ring with a methyl group at the 2-position, enhancing steric and electronic effects. The carboximidamide group (R-C(=N-OH)-NH₂) confers unique reactivity, enabling hydrogen bonding and coordination with metal ions.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N'-hydroxy-2-methyloxolane-2-carboximidamide

InChI

InChI=1S/C6H12N2O2/c1-6(5(7)8-9)3-2-4-10-6/h9H,2-4H2,1H3,(H2,7,8)

InChI Key

FKRGDSBZOYGDIZ-UHFFFAOYSA-N

Isomeric SMILES

CC1(CCCO1)/C(=N/O)/N

Canonical SMILES

CC1(CCCO1)C(=NO)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-methyloxolane-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N’-hydroxy-2-methyloxolane-2-carboximidamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methyloxolane-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares N'-hydroxy-2-methyloxolane-2-carboximidamide with structurally or functionally related compounds from the evidence, focusing on molecular features, synthesis, and physicochemical properties.

Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Features
This compound* C₆H₁₂N₂O₂ 144.17 (calc.) Oxolane, methyl, carboximidamide, N-hydroxy Aliphatic heterocycle with polar groups
N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide C₁₃H₁₁ClN₂O 246.69 Aromatic rings, chloro, carboximidamide, N-hydroxy Aromatic substituents enhance lipophilicity
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) C₁₉H₁₅N₃O₇ 397.34 Coumarin, hydrazide, nitro, hydroxyl Electron-withdrawing nitro group influences reactivity
N-Hydroxyoctanamide C₈H₁₇NO₂ 159.23 Aliphatic chain, amide, N-hydroxy Simpler aliphatic backbone

Key Observations :

  • Polarity : The oxolane ring in the target compound likely increases polarity compared to aromatic analogs (e.g., ), enhancing solubility in polar solvents.
  • Steric Effects : The 2-methyl group on the oxolane may reduce conformational flexibility compared to unsubstituted analogs.
  • Reactivity : The carboximidamide group’s basicity contrasts with ’s amide group, which is less reactive toward nucleophiles.

Key Observations :

  • Efficiency : PyBOP-mediated coupling () achieves higher yields (up to 76.7%) compared to acid-catalyzed methods (, %).
  • Purification : Preparative HPLC () and recrystallization () are critical for isolating polar carboximidamide derivatives.
Spectroscopic and Analytical Data
Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm)
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-... (2k) 3260 (N-H), 1720 (C=O) 11.2 (s, NH), 8.21 (s, Ar-H), 2.41 (s, CH₃)
N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide Not provided Not provided

Key Observations :

  • Hydrogen Bonding : The N-H and O-H stretches (e.g., 3260 cm⁻¹ in ) suggest strong intermolecular interactions, a trait likely shared by the target compound.
  • Aromatic Signals : ’s nitrobenzylidene derivative shows distinct aromatic proton shifts (δ 8.21), absent in aliphatic analogs like the target compound.

Biological Activity

N'-hydroxy-2-methyloxolane-2-carboximidamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit significant biological activities. Its structure includes a hydroxyl group and a carboximidamide moiety, which are critical for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent. Key findings include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits effective antimicrobial properties against several bacterial strains, indicating its potential use in treating infections.
  • Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation, making it a candidate for further development in cancer therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Interference with Cell Signaling Pathways : It might disrupt signaling pathways critical for cancer cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that it could promote programmed cell death in malignant cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM.
    PathogenConcentration (µM)Viability Reduction (%)
    Staphylococcus aureus5070
    Escherichia coli5065
  • Anticancer Activity Assessment : A study evaluated the effect of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity.
    Cell LineIC50 (µM)
    MCF-715

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